4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the reaction of 2-methyl-1-indanone with bromine to form 4-bromo-2-methyl-1-indanone . This intermediate is then reacted with appropriate reagents to introduce the amino and phenol groups, resulting in the final compound . The specific reaction conditions, such as solvents and temperatures, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can be compared with other similar compounds, such as:
4-bromo-2-methyl-1-indanone: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities.
Phenol derivatives: Compounds with phenol groups can have similar chemical reactivity and applications in research.
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKAMTNPNSVSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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